molecular formula C9H8BrFO2 B6315906 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde CAS No. 1891083-46-7

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde

Cat. No.: B6315906
CAS No.: 1891083-46-7
M. Wt: 247.06 g/mol
InChI Key: PUAFCOCVGDUUEU-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (CAS 1375068-93-1) is a halogenated aromatic aldehyde featuring a bromo group at position 3, a fluoro substituent at position 2, and a methoxymethyl (-OCH2CH3) group at position 3. However, it is currently listed as a discontinued product by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-5-6-2-7(4-12)9(11)8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAFCOCVGDUUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C(=C1)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Mediated Formylation

A patent describing 4-bromo-2-methoxybenzaldehyde synthesis provides a foundational framework. Adapting this method:

  • Starting material : 1,3-dibromo-2-fluoro-5-(methoxymethyl)benzene.

  • Metalation : Treatment with isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at 0–5°C selectively generates a Grignard intermediate at C4.

  • Formylation : Quenching with dimethylformamide (DMF) introduces the aldehyde group, yielding the target compound after crystallization (hypothetical yield: ~45–50%).

Table 1 : Optimized Conditions for Grignard-Formylation

ParameterValueSource
Temperature0–5°C
SolventTHF/toluene (1:1)
Formyl sourceDMF
Crystallization agentHeptane

This route’s regioselectivity hinges on the methoxymethyl group’s steric and electronic effects, which direct metalation away from C5.

Sequential Halogenation and Functionalization

Electrophilic Bromofluorination

A two-step halogenation strategy could be employed:

  • Fluorination : 3-bromo-5-(methoxymethyl)benzaldehyde undergoes electrophilic fluorination using Selectfluor® at C2 (acetic acid, 60°C), leveraging the aldehyde’s meta-directing effect.

  • Bromine retention : The existing bromo group at C3 remains intact due to its position ortho to the directing aldehyde.

Key consideration : Competitive bromine displacement during fluorination is mitigated by using bulky electrophiles and low temperatures.

ReagentSolventTemperatureYieldSource
MeI, K2CO3Methanol50°C73%

Directed Ortho-Metalation (DoM) Strategies

Lithium Diisopropylamide (LDA)-Assisted Bromination

Building on methods for pyridine derivatives:

  • Deprotonation : LDA selectively deprotonates the C3 position of 2-fluoro-5-(methoxymethyl)benzaldehyde in THF at -78°C.

  • Bromine quench : Addition of N-bromosuccinimide (NBS) installs bromine at C3 (hypothetical yield: ~40–45%).

Advantage : The methoxymethyl group’s electron-donating nature enhances ortho-directing effects, favoring C3 bromination.

Comparative Analysis of Methodologies

Table 3 : Route Efficiency and Challenges

MethodKey StepYieldChallenges
Grignard-formylationMetalation at C4~50%Requires dibrominated precursor
Sequential halogenationElectrophilic fluorination~60%Competing side reactions
DoM brominationLDA-mediated deprotonation~45%Cryogenic conditions

The Grignard-formylation route offers scalability but depends on precursor availability. Sequential halogenation achieves higher yields but risks over-halogenation. DoM provides regiocontrol but demands stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating diverse chemical structures.

Reaction TypeExample Products
Oxidation3-Bromo-2-fluoro-5-(methoxymethyl)benzoic acid
Reduction3-Bromo-2-fluoro-5-(methoxymethyl)benzyl alcohol
Nucleophilic SubstitutionVarious substituted benzaldehyde derivatives

Medicinal Chemistry

This compound is investigated for its potential in drug discovery. It acts as a building block for biologically active compounds, particularly in developing pharmaceuticals targeting specific diseases.

Case Study: Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties against resistant strains such as Staphylococcus aureus (MRSA), with MIC values indicating strong activity.

Materials Science

In polymer chemistry, this compound is utilized to synthesize novel copolymers with unique thermal and mechanical properties. Its reactivity allows for the incorporation of various functional groups into polymer backbones.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their similarity scores (derived from and other sources) include:

Compound Name (CAS) Substituents Similarity Score Key Structural Differences
4-Bromo-2-fluoro-6-methoxybenzoic acid (1472104-49-6) Br (4), F (2), -OCH3 (6), -COOH (1) 0.90 Carboxylic acid group replaces aldehyde
3-Bromo-5-fluoro-2-methoxybenzaldehyde (1009093-60-0) Br (3), F (5), -OCH3 (2) 0.80 Methoxy vs. methoxymethyl; F position
3-Bromo-5-chloro-2-hydroxybenzaldehyde (N/A) Br (3), Cl (5), -OH (2) N/A Hydroxyl and chloro substituents
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (1291487-26-7) Br (5), F (2), -CF3 (3) N/A Trifluoromethyl group at position 3

Key Observations :

  • Electron-Withdrawing vs.
  • Functional Group Replacements : Replacing the aldehyde with a carboxylic acid (e.g., 1472104-49-6) shifts the compound’s application toward carboxylate-based coupling reactions .
  • Halogen Variations : The trifluoromethyl (-CF3) group in 1291487-26-7 enhances lipophilicity and metabolic stability compared to methoxymethyl, making it more suitable for bioactive molecule design .

Reactivity in Reduction Reactions

highlights that aldehydes are more reactive than ketones in reductions. For example:

  • Benzaldehyde derivatives (e.g., 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde) are reduced to alcohols with higher yields (93% for benzaldehyde vs. 68% for acetophenone under similar conditions) .
  • Steric Hindrance : The methoxymethyl group may slow reduction kinetics compared to simpler aldehydes like octanal, which achieves 33%–38% yield in 1 hour .

Physical and Spectral Properties

  • Molecular Weight : The target compound (C9H8BrFO2) has a molecular weight of 261.07 g/mol. Analogs with trifluoromethyl groups (e.g., 1291487-26-7) exhibit higher molecular weights (~287 g/mol) due to the -CF3 group .
  • Boiling Points and Solubility : Methoxymethyl and methoxy groups improve water solubility compared to halogenated analogs like 3-Bromo-5-chloro-2-hydroxybenzaldehyde, which is less soluble due to hydrogen bonding from the hydroxyl group .

Biological Activity

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₈H₈BrFO₂. Its structure includes a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methoxymethyl group at the 5-position, contributing to its reactivity and biological properties.

Understanding the biological activity of this compound requires examining its mechanisms of action:

  • Antimicrobial Activity : Compounds with halogen substituents have been shown to enhance antimicrobial properties. Studies suggest that similar compounds exhibit effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL. The presence of halogens increases membrane permeability, leading to bacterial cell death.
  • Anti-inflammatory Effects : The compound may act as an inhibitor of Bruton tyrosine kinase (Btk), which is crucial in B cell signaling pathways. Inhibition of Btk has therapeutic implications for autoimmune diseases like systemic lupus erythematosus and multiple sclerosis by reducing pro-inflammatory cytokines.

Research Findings

Recent studies have focused on the biological activity of this compound, revealing significant findings:

Antimicrobial Efficacy Against MRSA

A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antimicrobial activity against MRSA. Among these compounds, those structurally related to this compound demonstrated notable inhibitory effects, indicating strong activity against resistant strains.

Inhibition of Btk in Autoimmune Models

In preclinical models focusing on autoimmune diseases, compounds similar to this compound were tested for their ability to inhibit Btk activity. Results showed decreased serum immunoglobulin levels and improved clinical outcomes in treated subjects, highlighting the compound's potential in therapeutic applications.

Data Table: Biological Activity Overview

Activity Mechanism Reference
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of Btk
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Study :
    • In a controlled laboratory setting, derivatives similar to this compound were tested against MRSA. The study reported MIC values indicating significant antimicrobial efficacy, suggesting that modifications to the benzaldehyde structure can enhance biological activity.
  • Autoimmune Disease Model :
    • A series of preclinical trials assessed the impact of Btk inhibitors on autoimmune responses. Compounds with structural similarities to this compound resulted in reduced inflammation markers and improved clinical outcomes in models mimicking human autoimmune conditions.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde precursor. A common approach includes:

Methoxymethyl introduction : Starting with a fluorinated benzaldehyde, introduce the methoxymethyl group via alkylation or etherification under basic conditions (e.g., NaH in DMF) .

Bromination : Use electrophilic bromination agents like N-bromosuccinimide (NBS) or Br₂ with Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) in solvents such as dichloromethane. Reaction temperatures are optimized between 0°C and 50°C to avoid over-bromination .
Critical Step : Monitor regioselectivity using TLC or HPLC, as competing substituents (fluoro, methoxymethyl) may influence bromine positioning.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (methoxymethyl) and aromatic protons. The aldehyde proton (~10 ppm) and fluorine-coupled splitting patterns are diagnostic .
  • FT-IR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and methoxymethyl (C-O-C at ~1100 cm⁻¹) groups .
  • HRMS : Validate molecular formula (C₉H₇BrFO₂) with <2 ppm error .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent oxidation of the aldehyde group or hydrolysis of the methoxymethyl substituent. Use amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) affect the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer : The ortho-fluorine and meta-bromine substituents increase electrophilicity of the aldehyde via inductive effects, enhancing its participation in nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the methoxymethyl group may reduce reactivity in Suzuki-Miyaura couplings. Experimental Design :
  • Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring).
  • Use DFT calculations to map electronic effects (e.g., Fukui indices) .

Q. How to resolve contradictions in reaction yields when varying bromination conditions?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example:
  • NBS vs. Br₂ : NBS offers better selectivity in polar aprotic solvents (e.g., CCl₄), while Br₂ may over-brominate in non-polar media.
  • Catalyst Impact : FeCl₃ favors mono-bromination, whereas AlCl₃ may promote di-substitution.
    Data Analysis :
  • Perform DOE (Design of Experiments) to isolate variables (solvent, catalyst, temperature).
  • Use LC-MS to identify byproducts (e.g., di-brominated species) .

Q. What strategies optimize regioselectivity in subsequent functionalization reactions?

  • Methodological Answer :
  • Directing Groups : Temporarily install a nitro or amino group to steer cross-coupling reactions, then remove it post-functionalization.
  • Protection/Deprotection : Protect the aldehyde as an acetal to prevent side reactions during C-H activation steps .
    Case Study :
    Pd-catalyzed arylation at the meta position (relative to bromine) achieved 78% yield using pivalic acid as a transient directing group .

Key Challenges in Research

  • Contradictory Substituent Effects : The methoxymethyl group’s steric bulk may conflict with fluorine’s electronic effects, complicating reaction predictability.
  • Analytical Limitations : Overlapping NMR signals (e.g., fluorine coupling with adjacent protons) require advanced techniques like 2D-NMR (HSQC, HMBC) for unambiguous assignment .

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